molecular formula C9H13IN4 B1383758 1-(Benzylideneamino)-1-methylguanidine;hydroiodide CAS No. 113712-70-2

1-(Benzylideneamino)-1-methylguanidine;hydroiodide

Cat. No.: B1383758
CAS No.: 113712-70-2
M. Wt: 304.13 g/mol
InChI Key: XEXQESZFHVMOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylideneamino)-1-methylguanidine;hydroiodide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylideneamino group attached to a methylguanidine moiety, combined with a hydroiodide ion. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylideneamino)-1-methylguanidine;hydroiodide typically involves the condensation reaction between benzaldehyde and 1-methylguanidine in the presence of an acid catalyst. The reaction proceeds as follows:

  • Mix benzaldehyde and 1-methylguanidine in a suitable solvent such as ethanol.
  • Add a catalytic amount of an acid, such as hydrochloric acid, to facilitate the condensation reaction.
  • Heat the reaction mixture under reflux for several hours until the reaction is complete.
  • Cool the reaction mixture and add hydroiodic acid to precipitate the hydroiodide salt of the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylideneamino)-1-methylguanidine;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzylideneamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed:

  • Oxidized derivatives with altered functional groups.
  • Reduced derivatives with modified hydrogenation states.
  • Substituted products with new alkyl or acyl groups attached to the benzylideneamino moiety.

Scientific Research Applications

1-(Benzylideneamino)-1-methylguanidine;hydroiodide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylideneamino)-1-methylguanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Benzylideneamino)-1-methylguanidine;hydroiodide can be compared with other similar compounds, such as:

    Benzylideneamino derivatives: Compounds with similar benzylideneamino groups but different substituents on the guanidine moiety.

    Methylguanidine derivatives: Compounds with similar methylguanidine groups but different substituents on the benzylideneamino moiety.

    Hydroiodide salts: Compounds with similar hydroiodide ions but different organic cations.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can further explore its potential and develop new applications for this versatile compound.

Properties

IUPAC Name

1-(benzylideneamino)-1-methylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.HI/c1-13(9(10)11)12-7-8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQESZFHVMOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=N)N)N=CC1=CC=CC=C1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzylideneamino)-1-methylguanidine;hydroiodide
Reactant of Route 2
Reactant of Route 2
1-(Benzylideneamino)-1-methylguanidine;hydroiodide
Reactant of Route 3
Reactant of Route 3
1-(Benzylideneamino)-1-methylguanidine;hydroiodide
Reactant of Route 4
Reactant of Route 4
1-(Benzylideneamino)-1-methylguanidine;hydroiodide
Reactant of Route 5
Reactant of Route 5
1-(Benzylideneamino)-1-methylguanidine;hydroiodide
Reactant of Route 6
1-(Benzylideneamino)-1-methylguanidine;hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.